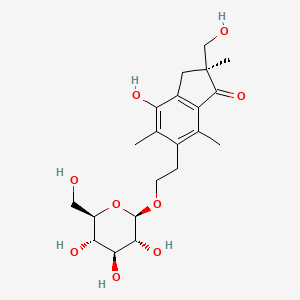
Onitisin 2'-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Onitisin 2’-O-glucoside is typically extracted from natural sources such as Onychium japonicum. The extraction process involves solvent extraction followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of Onitisin 2’-O-glucoside involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the plant material at the optimal growth stage.
Extraction: Using solvents like ethanol or methanol to extract the compound.
Purification: Employing techniques such as column chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Onitisin 2’-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Onitisin 2’-O-glucoside to its reduced forms.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and glucose
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases
Major Products:
Scientific Research Applications
Onitisin 2’-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of sesquiterpenoid glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as diabetes and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Onitisin 2’-O-glucoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Onitisin 2’-O-glucoside is unique among sesquiterpenoid glycosides due to its specific structure and bioactivity. Similar compounds include:
- Onitin 2’-O-glucoside (CAS#76947-60-9)
- Pterosin Z (CAS#34169-69-2)
- Pterosin A (CAS#35910-16-8)
- Pteroside A (CAS#35910-15-7)
- Pterosin D (CAS#34169-70-5)
- Pterolactone A (CAS#74730-10-2)
- Pteroside D (CAS#35943-38-5)
- Pterosin D 3-O-glucoside (CAS#84299-80-9)
- Epipterosin L (CAS#52611-75-3)
- Epipterosin L 2’-O-glucoside (CAS#61117-89-3)
- Norpterosin B (CAS#1226892-20-1)
- Norpterosin B glucoside (CAS#1226785-88-1)
- Pterosin B (CAS#34175-96-7)
- trans-Norpterosin C (CAS#64890-70-6)
- Pterosin C (CAS#35938-43-3)
- Pterosin G (CAS#35964-50-2)
These compounds share structural similarities but differ in their specific functional groups and bioactivities, making Onitisin 2’-O-glucoside a unique compound in its class.
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKURBWNBQWBGM-VXYBAJBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

